Cas no 166167-94-8 (ethyl 2-amino-3-(4-cyanophenyl)propanoate)

Ethyl 2-amino-3-(4-cyanophenyl)propanoate is a synthetic organic compound featuring a phenyl ring substituted with a cyano group and an ethyl ester-functionalized amino acid moiety. This structure makes it a versatile intermediate in pharmaceutical and fine chemical synthesis, particularly for the preparation of bioactive molecules and peptidomimetics. The presence of both amino and ester groups allows for further functionalization, while the electron-withdrawing cyano group enhances reactivity in nucleophilic substitution or cyclization reactions. Its well-defined purity and stability under standard conditions ensure reliable performance in research and industrial applications. The compound is commonly utilized in the development of enzyme inhibitors and chiral building blocks.
ethyl 2-amino-3-(4-cyanophenyl)propanoate structure
166167-94-8 structure
Product Name:ethyl 2-amino-3-(4-cyanophenyl)propanoate
CAS No:166167-94-8
MF:C12H14N2O2
MW:218.251762866974
CID:3808117
PubChem ID:10822685
Update Time:2025-10-29

ethyl 2-amino-3-(4-cyanophenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • Phenylalanine, 4-cyano-, ethyl ester
    • ethyl 2-amino-3-(4-cyanophenyl)propanoate
    • 166167-94-8
    • EN300-1718843
    • SCHEMBL6161194
    • AKOS015968295
    • Inchi: 1S/C12H14N2O2/c1-2-16-12(15)11(14)7-9-3-5-10(8-13)6-4-9/h3-6,11H,2,7,14H2,1H3/t11-/m0/s1
    • InChI Key: WWPHXHXFZDVVKD-NSHDSACASA-N
    • SMILES: C(OCC)(=O)[C@H](CC1=CC=C(C#N)C=C1)N

Computed Properties

  • Exact Mass: 218.105527694Da
  • Monoisotopic Mass: 218.105527694Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 76.1Ų

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ethyl 2-amino-3-(4-cyanophenyl)propanoate Related Literature

Additional information on ethyl 2-amino-3-(4-cyanophenyl)propanoate

Ethyl 2-Amino-3-(4-Cyanophenyl)propanoate (CAS No. 166167-94-8): An Overview of a Versatile Compound in Pharmaceutical Research

Ethyl 2-amino-3-(4-cyanophenyl)propanoate (CAS No. 166167-94-8) is a compound that has garnered significant attention in the pharmaceutical and chemical research communities due to its unique structure and potential applications. This article provides a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties

Ethyl 2-amino-3-(4-cyanophenyl)propanoate is an organic compound with the molecular formula C12H13NO2. It features an amino group, a cyano group, and an ester group, which contribute to its versatile reactivity and functional diversity. The compound's structure can be represented as:

C2H5OOCCH(NH2)CH2C6H4CN

The presence of these functional groups makes Ethyl 2-amino-3-(4-cyanophenyl)propanoate a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its solubility in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) further enhances its utility in laboratory settings.

Synthesis Methods

The synthesis of Ethyl 2-amino-3-(4-cyanophenyl)propanoate can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-cyanophenylacetic acid with ethyl chloroformate in the presence of a base, followed by nucleophilic substitution with ammonia or an amine derivative. Another approach involves the coupling of 4-cyanophenylacetonitrile with ethyl bromoacetate using palladium catalysis.

A recent study published in the Journal of Organic Chemistry reported a novel one-pot synthesis method that combines the formation of the cyano group and the esterification step in a single reaction vessel. This method not only simplifies the synthetic process but also improves yield and purity, making it highly attractive for large-scale production.

Biological Activities and Applications

Ethyl 2-amino-3-(4-cyanophenyl)propanoate has been investigated for its potential biological activities, particularly in the context of drug discovery and development. One area of interest is its role as a precursor for the synthesis of β-lactam antibiotics. The amino and cyano groups in the molecule can be selectively modified to introduce various functional groups, leading to compounds with enhanced antibacterial properties.

In addition to its use in antibiotic synthesis, Ethyl 2-amino-3-(4-cyanophenyl)propanoate has shown promise as a lead compound for developing new treatments for neurological disorders. Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent neuroprotective effects by inhibiting specific enzymes involved in neurodegeneration.

Ethyl 2-amino-3-(4-cyanophenyl)propanoate has also been explored for its potential as a scaffold for designing small-molecule inhibitors targeting key enzymes in cancer pathways. A study in Cancer Research highlighted the ability of certain derivatives to selectively inhibit protein kinases involved in tumor growth and metastasis, suggesting potential therapeutic applications in oncology.

Recent Research Advancements

The field of pharmaceutical research is constantly evolving, and recent advancements have shed new light on the potential applications of Ethyl 2-amino-3-(4-cyanophenyl)propanoate. One notable study published in Nature Communications investigated the use of this compound as a building block for constructing supramolecular assemblies with unique optical properties. These assemblies have potential applications in sensing technologies and photonic devices.

In another study published in Angewandte Chemie, researchers explored the use of Ethyl 2-amino-3-(4-cyanophenyl)propanoate as a chiral building block for asymmetric synthesis. The ability to control chirality at specific sites within complex molecules is crucial for developing enantiomerically pure drugs with improved efficacy and reduced side effects.

Safety Considerations and Handling Guidelines

While Ethyl 2-amino-3-(4-cyanophenyl)propanoate is not classified as a hazardous material under current regulations, it is important to handle it with care to ensure safety. Standard laboratory practices should be followed, including the use of personal protective equipment (PPE) such as gloves, goggles, and lab coats. The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials.

In case of accidental exposure, appropriate first aid measures should be taken immediately. If ingested or if contact with skin or eyes occurs, rinse thoroughly with water and seek medical attention if necessary. Proper disposal methods should also be followed to prevent environmental contamination.

Conclusion

Ethyl 2-amino-3-(4-cyanophenyl)propanoate (CAS No. 166167-94-8) is a versatile compound with significant potential in pharmaceutical research and development. Its unique chemical structure makes it an attractive intermediate for synthesizing various bioactive molecules with diverse applications. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in advancing scientific knowledge and improving human health.

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